2-Methylmorpholine-2-carboxylic acid

Lipophilicity XLogP3 Physicochemical profiling

Peptidomimetic design programs requiring β-turn stabilization often struggle with conformational flexibility that compromises target binding. 2-Methylmorpholine-2-carboxylic acid (CAS 2137717-32-7) solves this with its quaternary α-carbon scaffold that restricts backbone torsional freedom, nucleating turn conformations critical for protein-protein interaction targets. • Distinct 2-position carboxylate exit vector vs. 3-substituted regioisomers for defined amide/ester elaboration geometry • +0.2 to +0.9 log unit lipophilicity gain vs. des-methyl analog for tunable passive membrane permeability • HCl salt (CAS 2137719-42-5) provides aqueous solubility for direct buffer dispensing; N-Boc derivative (CAS 1205749-71-8) enables orthogonal SPPS protection

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B13635228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylmorpholine-2-carboxylic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1(CNCCO1)C(=O)O
InChIInChI=1S/C6H11NO3/c1-6(5(8)9)4-7-2-3-10-6/h7H,2-4H2,1H3,(H,8,9)
InChIKeyJIVMDGGOJVUJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylmorpholine-2-carboxylic acid: Product Overview and Key Properties


2-Methylmorpholine-2-carboxylic acid (CAS 2137717-32-7, MW 145.16 g/mol, C₆H₁₁NO₃) is a heterocyclic amino acid derivative featuring a morpholine ring with a quaternary α-carbon bearing both a methyl and a carboxylic acid group at the 2-position . Often supplied as its hydrochloride salt (CAS 2137719-42-5) to enhance aqueous solubility , this compound functions as a conformationally constrained building block in medicinal chemistry, peptidomimetic design, and fragment-based library synthesis [1]. Its N-Boc-protected derivative (CAS 1205749-71-8) enables orthogonal protection strategies for combinatorial elaboration .

1
Building block class α,α-Disubstituted amino acid — quaternary α-carbon with methyl and carboxylate at morpholine 2-position
2
Available forms Free base, hydrochloride salt for aqueous solubility, and N-Boc-protected derivative for orthogonal protection
3
Workflow fit Peptidomimetic design, fragment-based library synthesis, and solid-phase peptide synthesis with conformational constraint

Why Generic Morpholine Carboxylic Acids Are Not Substitutable


Substituting 2-methylmorpholine-2-carboxylic acid with its des-methyl analog (morpholine-2-carboxylic acid) or regioisomers (e.g., 3-methylmorpholine-3-carboxylic acid) introduces structurally consequential differences in conformational constraint, lipophilicity, and the spatial orientation of the carboxylate pharmacophore. The quaternary α-carbon at the 2-position imposes backbone dihedral angle restrictions absent in the tertiary α-carbon of morpholine-2-carboxylic acid, directly impacting peptide secondary structure induction and target binding geometry [1]. The methyl group also modulates calculated LogP by approximately +0.2 to +0.9 log units relative to the des-methyl comparator, altering passive membrane permeability in predictable ways that affect fragment hit progression [2]. Furthermore, regioisomeric placement of the carboxylic acid—at the 2-position versus the 3-position—generates distinct exit vectors for amide/ester elaboration, which cannot be replicated by substituting one positional isomer for another in a lead optimization campaign.

vs Des-methyl analog (morpholine-2-carboxylic acid)
Target: Quaternary α-carbon restricts backbone dihedral angles
Substitute: Tertiary α-carbon allows greater conformational freedom
Conformational constraint profile may not transfer; backbone dihedral restrictions differ between quaternary and tertiary α-carbon scaffolds
vs 3-position regioisomer (3-methylmorpholine-3-carboxylic acid)
Target: Carboxylate at position 2 adjacent to ring oxygen
Substitute: Carboxylate at position 3 adjacent to ring nitrogen
Exit vector orientation differs; 2-COOH and 3-COOH regioisomers orient appended fragments in distinct spatial trajectories that are not geometrically interchangeable

Quantitative Differentiation Evidence for 2-Methylmorpholine-2-carboxylic acid


Lipophilicity Shift: Comparison with Morpholine-2-carboxylic acid

The quaternary 2-methyl group in 2-methylmorpholine-2-carboxylic acid increases computed lipophilicity relative to the des-methyl analog morpholine-2-carboxylic acid. PubChem-derived XLogP3 for 2-methylmorpholine-2-carboxylic acid is -3 , while the predicted LogP for morpholine-2-carboxylic acid is -3.19 [1], yielding a ΔLogP of approximately +0.19. This lipophilicity increment, though modest, is structurally attributable specifically to the methyl substitution at the quaternary α-carbon and may influence passive membrane permeation rates in cell-based assays.

Lipophilicity Shift
Context-dependent
ΔLogP ≈ +0.19 (XLogP3: −3 vs −3.19 predicted)
Modest lipophilicity increment from methyl substitution at the quaternary α-carbon
In silico prediction only; no experimental LogP data identified
Lipophilicity XLogP3 Physicochemical profiling

Conformational Restriction of the Quaternary α-Carbon

2-Methylmorpholine-2-carboxylic acid possesses a quaternary α-carbon (Cα substituted with methyl, COOH, ring N, and ring CH₂), placing it in the class of α,α-disubstituted amino acids that are experimentally established to restrict backbone φ and ψ torsional angles [1]. By contrast, morpholine-2-carboxylic acid has a tertiary α-carbon, allowing greater conformational freedom. Quantitative estimates of nitrogen basicity and lone-pair orientation in related bridged morpholine-proline chimeras were obtained using conceptual density functional theory (DFT), demonstrating that substitution at the α-position alters the spatial orientation of the nitrogen lone pair, affecting hydrogen-bonding geometry [2]. No torsion-angle measurements specific to 2-methylmorpholine-2-carboxylic acid were identified in the literature.

Conformational Restriction
Class-level
Quaternary α-carbon restricts backbone φ/ψ torsional angles — α,α-disubstituted amino acid class property
Supports peptidomimetic scaffold selection for turn-structure induction
No torsion-angle measurements specific to this compound identified
Conformational constraint Peptidomimetic α,α-Disubstituted amino acid

Solubility Enhancement with Hydrochloride Salt

2-Methylmorpholine-2-carboxylic acid hydrochloride (CAS 2137719-42-5) is reported as a white crystalline solid freely soluble in water , while the free base (CAS 2137717-32-7) has lower aqueous solubility consistent with its zwitterionic character at physiological pH. The hydrochloride salt form provides a solubility advantage for aqueous assay conditions and enables direct use in biochemical screening without additional solubilization agents. Commercial suppliers offer the hydrochloride at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) , a procurement-relevant consideration when selecting a building block for reproducible screening campaigns.

Salt Form Solubility
Data to verify
Hydrochloride salt (CAS 2137719-42-5): reported freely soluble in water
May support aqueous assay compatibility and dispensing workflow
Vendor-reported solubility; no thermodynamic solubility measurements identified
Aqueous solubility Salt formulation Hydrochloride salt

Regioisomeric Scaffold Divergence: 2-Carboxylic Acid vs. 3-Carboxylic Acid Exit Vector Orientation

The position of the carboxylic acid on the morpholine ring determines the spatial trajectory of amide or ester bonds formed during library elaboration. In 2-methylmorpholine-2-carboxylic acid, the carboxylate is attached at the carbon adjacent to the ring oxygen (position 2), whereas in 3-methylmorpholine-3-carboxylic acid, it resides at the carbon adjacent to the ring nitrogen (position 3). This positional difference produces distinct three-dimensional exit vectors for appended fragments, as systematically demonstrated in the SCD (Systematic Chemical Diversity) morpholine library by Tang et al., where morpholine-2-acetic acid esters and morpholine-3-acetic acid esters yielded distinct biological screening profiles [1]. Although no direct 2-methylmorpholine-2-carboxylic acid vs. 3-methylmorpholine-3-carboxylic acid comparative biological data exist, the principle of regioisomer-dependent vector differentiation is firmly established for the morpholine scaffold class.

Exit Vector Geometry
Class-level
2-COOH (adjacent to ring O) vs 3-COOH (adjacent to ring N) — distinct spatial exit vectors for fragment elaboration
Regioisomer selection determines fragment growth trajectory in lead optimization
No co-crystal structures comparing both regioisomers at the same target identified
Regioisomer Exit vector Scaffold diversity

Commercial Availability of Orthogonally Protected Derivatives Enables Sequential Functionalization

The N-Boc-protected derivative 4-(tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (CAS 1205749-71-8, purity ≥95%) is commercially available , enabling selective deprotection of the morpholine nitrogen for sequential functionalization without affecting the carboxylic acid handle. This contrasts with morpholine-2-carboxylic acid, where the unprotected secondary amine necessitates additional synthetic steps to achieve chemoselective elaboration. No comparative reaction-yield data between the Boc-protected 2-methyl derivative and Boc-protected morpholine-2-carboxylic acid were identified.

Protected Derivative
Data to verify
N-Boc-2-methylmorpholine-2-carboxylic acid (CAS 1205749-71-8), purity ≥95% commercially available
Supports sequential functionalization workflow with orthogonal deprotection
No comparative reaction-yield data with unprotected analog identified
Orthogonal protection Boc-protected Solid-phase synthesis

Optimal Research and Industrial Application Scenarios


Conformationally Constrained Peptidomimetic Building Block

In peptidomimetic design programs where inducing or stabilizing a β-turn conformation is critical for target binding, 2-methylmorpholine-2-carboxylic acid offers a quaternary α-carbon scaffold that restricts backbone torsional freedom relative to morpholine-2-carboxylic acid [1]. The class-level conformational properties of α,α-disubstituted amino acids are well precedented for nucleating turn structures [2], making this building block suitable for incorporation into peptide analogs targeting protein–protein interaction interfaces where conformational preorganization reduces entropic penalty upon binding.

Fragment Library Synthesis with Defined Exit Vectors

For fragment-based screening libraries constructed via systematic chemical diversity approaches, 2-methylmorpholine-2-carboxylic acid provides a defined carboxylate exit vector at the morpholine 2-position that is distinct from 3-substituted regioisomers [1]. When the target protein's binding site has been mapped to require a specific hydrogen-bond donor/acceptor trajectory from the morpholine oxygen side of the ring, procurement of the 2-carboxylic acid regioisomer—rather than the 3-carboxylic acid—becomes structurally mandatory for fragment elaboration, as the two regioisomers are not geometrically interchangeable in a growing lead series.

Aqueous Biochemical Screening Using Hydrochloride Salt

For high-throughput biochemical assays conducted in aqueous buffer at neutral pH, the hydrochloride salt of 2-methylmorpholine-2-carboxylic acid (CAS 2137719-42-5) provides the solubility necessary for direct compound dispensing without DMSO co-solvent optimization [1]. This solubility profile is advantageous over less soluble free-base morpholine carboxylic acid analogs and simplifies assay-ready plate preparation in academic and industrial screening settings.

Solid-Phase Peptide Synthesis with Pre-Protected Building Blocks

In solid-phase peptide synthesis where orthogonal protection chemistry is essential, the commercially available N-Boc-2-methylmorpholine-2-carboxylic acid (CAS 1205749-71-8) eliminates the need for an additional amine protection step prior to resin loading, reducing synthetic cycle time and minimizing protecting-group manipulation-related yield losses [1]. This makes it a procurement-efficient choice for peptide chemists incorporating unnatural morpholine amino acids into synthetic peptides.

Application
Selection Property
Validation Focus
Peptidomimetic design with conformational constraint
Quaternary α-carbon scaffold
Backbone torsional restriction review
Fragment library synthesis with defined exit vectors
2-carboxylic acid regioisomer
Exit vector orientation matching
Aqueous biochemical screening workflow
Hydrochloride salt solubility
Assay-ready preparation compatibility
Solid-phase peptide synthesis
N-Boc orthogonal protection
Deprotection sequence compatibility
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